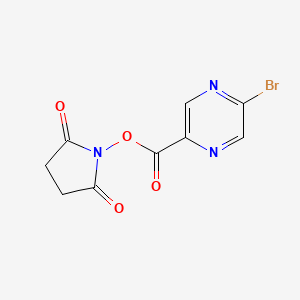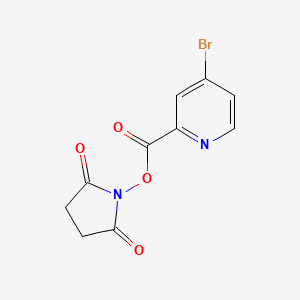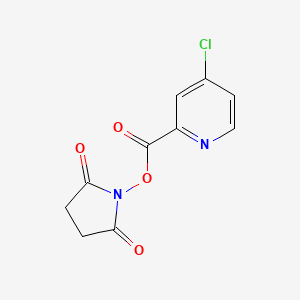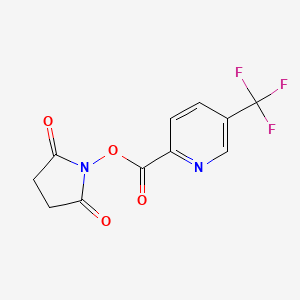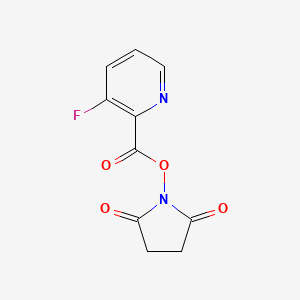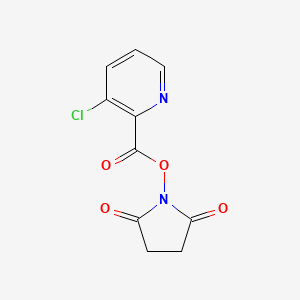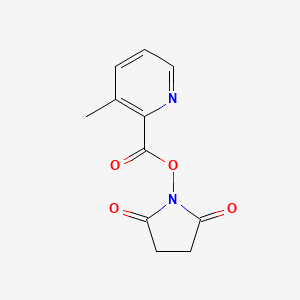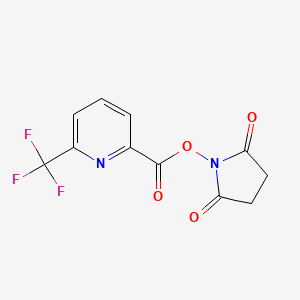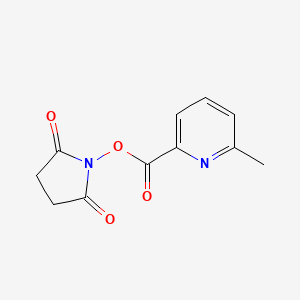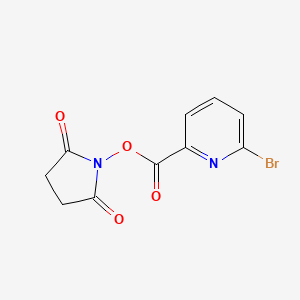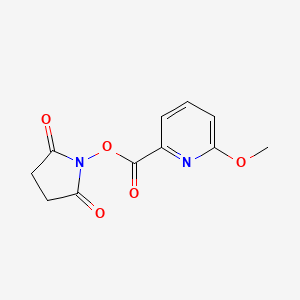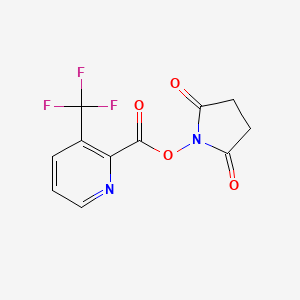
(2,5-dioxopyrrolidin-1-yl) 3-(trifluoromethyl)pyridine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,5-dioxopyrrolidin-1-yl) 3-(trifluoromethyl)pyridine-2-carboxylate is a chemical compound with significant applications in various fields, including chemistry, biology, and industry. This compound is known for its unique structural features, which include a trifluoromethyl group attached to a pyridine ring and a pyrrolidinyl ester moiety. These structural elements contribute to its reactivity and versatility in different chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dioxopyrrolidin-1-yl) 3-(trifluoromethyl)pyridine-2-carboxylate typically involves the reaction of 3-Trifluoromethyl-pyridine-2-carboxylic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran under mild conditions. The resulting product is then purified through recrystallization or chromatography to obtain the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques ensures high yield and purity of the final product. Industrial production also involves stringent quality control measures to meet regulatory standards.
化学反应分析
Types of Reactions
(2,5-dioxopyrrolidin-1-yl) 3-(trifluoromethyl)pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The pyridine ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The ester moiety can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines and thiols, with reaction conditions involving mild bases and solvents like acetonitrile.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, oxidized or reduced pyridine compounds, and coupled products with different functional groups.
科学研究应用
(2,5-dioxopyrrolidin-1-yl) 3-(trifluoromethyl)pyridine-2-carboxylate has a wide range of applications in scientific research:
作用机制
The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 3-(trifluoromethyl)pyridine-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyridine ring can interact with various enzymes and receptors, modulating their activity. The ester moiety can undergo hydrolysis, releasing the active carboxylic acid, which can further interact with molecular targets .
相似化合物的比较
Similar Compounds
2-(Trifluoromethyl)pyridine-3-carboxylic acid: Similar structure but lacks the ester moiety.
4-(Trifluoromethyl)pyridine-2-carboxylic acid: Similar structure with the trifluoromethyl group at a different position.
5-(Trifluoromethyl)pyridine-2-carboxylic acid: Another positional isomer with different reactivity.
Uniqueness
(2,5-dioxopyrrolidin-1-yl) 3-(trifluoromethyl)pyridine-2-carboxylate is unique due to the presence of both the trifluoromethyl group and the pyrrolidinyl ester moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound in various applications.
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-(trifluoromethyl)pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O4/c12-11(13,14)6-2-1-5-15-9(6)10(19)20-16-7(17)3-4-8(16)18/h1-2,5H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPZOMCFYWNRBIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=C(C=CC=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(Pyrazinylcarbonyl)oxy]-2,5-pyrrolidinedione](/img/structure/B8151174.png)
